Enniatin B3

Overview

Description

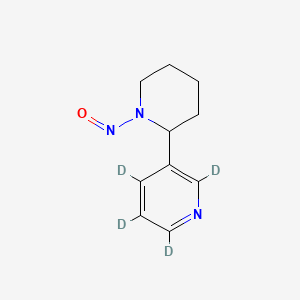

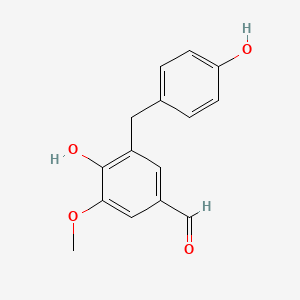

Enniatin B3, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₅₃N₃O₉ and its molecular weight is 611.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vitro Metabolism and Potential as Anticancer Drugs : Enniatins, including Enniatin B, exhibit resistance to food and feed processing technologies, posing a risk of intoxication in humans and animals. Interestingly, they are also being explored for their potential as anticancer drugs. A study investigated the in vitro metabolism of Enniatin B in liver microsomes of rats, dogs, and humans, revealing species-specific differences in biotransformation rates and metabolite patterns. It was found that cytochrome P450 enzymes, particularly CYP3A4, played a significant role in the metabolism of Enniatin B in humans (Fæste, Ivanova, & Uhlig, 2011).

Induction of Apoptotic Cell Death in Cancer Cells : Research on Enniatins A1, B, and B1 isolated from Fusarium tricinctum showed that these compounds could induce apoptotic cell death in H4IIE hepatoma cells. Enniatins were found to decrease the activation of the extracellular regulated protein kinase (ERK) pathway, which is associated with cell proliferation, suggesting their potential as anticarcinogenic agents (Wätjen et al., 2009).

Presence in Animal Samples and Potential Toxic Effects : A study investigated the presence of Enniatin B and its metabolites in different samples (eggs, livers, plasma) from feeding studies with broilers and laying hens. The research aimed to understand the potential toxic effects of Enniatin B in humans and animals, finding that certain metabolites were dominant in liver and serum samples, and also present in eggs (Ivanova et al., 2014).

Synergistic Activity Against Cervical Cancer : Enniatin B, when combined with the multi-kinase inhibitor sorafenib, exhibited synergistic anticancer effects against cervical cancer both in vitro and in vivo. This combination treatment showed increased mitochondrial injury and apoptosis induction, suggesting a novel therapeutic approach for cervical cancer treatment (Dornetshuber-Fleiss et al., 2015).

Review on Mycotoxin Enniatin B : A comprehensive review on Enniatin B, a mycotoxin produced by Fusarium fungi, highlighted its diverse biological activities, including antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal properties. The review also discussed its cytotoxic activity on mammalian cell lines and its potential synergistic effects with other mycotoxins (Prosperini et al., 2017).

Mechanism of Action

Target of Action

Enniatin B3 primarily targets cellular membranes due to its ionophoric properties. It forms complexes with metal ions, facilitating their transport across lipid membranes. This disrupts ion gradients, particularly of potassium and calcium ions, which are crucial for maintaining cellular homeostasis .

Mode of Action

this compound interacts with its targets by embedding itself into the lipid bilayer of cell membranes. This interaction creates ion channels or pores, allowing uncontrolled ion fluxes. The resulting ion imbalance can lead to cellular stress and apoptosis. Specifically, this compound has been shown to disrupt mitochondrial function by affecting the mitochondrial permeability transition pore, leading to the release of cytochrome c and activation of the apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial apoptotic pathway. By disrupting ion homeostasis, this compound induces mitochondrial swelling and membrane potential loss. This triggers the release of pro-apoptotic factors such as cytochrome c, which activates caspases and leads to programmed cell death. Additionally, this compound can affect calcium signaling pathways, further contributing to its cytotoxic effects .

Pharmacokinetics

Its stability and bioavailability may be influenced by its interaction with serum proteins and cellular uptake mechanisms .

Result of Action

At the molecular level, this compound’s action results in the disruption of ion gradients and mitochondrial dysfunction. This leads to oxidative stress, activation of the apoptotic pathway, and ultimately cell death. At the cellular level, these effects manifest as reduced cell viability, increased apoptosis, and impaired cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of this compound. For instance, its ionophoric activity may be enhanced or inhibited by the presence of specific metal ions. Additionally, environmental conditions that affect membrane fluidity can alter its ability to integrate into lipid bilayers and form ion channels .

This compound’s potent cytotoxic effects and its ability to disrupt cellular ion homeostasis make it a compound of interest for both toxicological studies and potential therapeutic applications.

: Frontiers | A Review of the Mycotoxin Enniatin B : The Mode of Action of Enniatins A and B is Mediated by Interaction with SOC Reservoirs and Mitochondrial Permeability Transition Pore

Biochemical Analysis

Biochemical Properties

Enniatin B3 interacts with various biomolecules, including enzymes and proteins . It is composed of alternating residues of three N-methyl amino acids—commonly valine, leucine, and isoleucine—and three hydroxy acids . The primary mechanism of action of this compound is due to its ionophoric characteristics . The exact mechanism is still unclear .

Cellular Effects

This compound has demonstrated potent cytotoxic activity in several mammalian cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Enniatin B caused an acute Ca 2+ depletion from intracellular pools and a significant Ca 2+ influx from the extracellular media through store-operated channels .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its ionophoric characteristics . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, toxic or adverse effects at high doses are still needed.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKZYTWXQBSBH-MAKNZWJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017632 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864-99-3 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridy](/img/no-structure.png)

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)